Lipophilicity (XLogP3-AA) Advantage Over the N-Methyl Analog for Membrane Permeability-Driven Assays
2-Chloro-N-(2-methylpropyl)pyridin-4-amine exhibits a computed XLogP3-AA of 3.1, representing a significant increase in lipophilicity versus the N-methyl analog 2-chloro-N-methylpyridin-4-amine (CâHâClNâ, MW 142.59, estimated XLogP3 ~1.8) [1][2]. This difference of approximately 1.3 log units corresponds to a roughly 20-fold higher predicted partition coefficient, which can be decisive in cell-based assays requiring passive membrane permeability, as well as in purification method selection where chromatographic retention times will differ substantially [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA computed) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | 2-Chloro-N-methylpyridin-4-amine: XLogP3 estimated ~1.8 (based on CâHâClNâ scaffold; exact value not independently computed for this comparator); 2-chloro-N-ethylpyridin-4-amine: XLogP3 estimated ~2.2 |
| Quantified Difference | ÎXLogP3 â +1.3 vs. N-methyl; â +0.9 vs. N-ethyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Procurement decisions for cell-based screening libraries or ADME panels must account for lipophilicity-driven differences in membrane partitioning, as selecting the N-methyl analog would yield a compound with substantially different permeability and non-specific binding characteristics.
- [1] PubChem Compound Summary for CID 59569188, 2-chloro-N-(2-methylpropyl)pyridin-4-amine. XLogP3-AA computed property. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary for 2-chloro-N-methylpyridin-4-amine (CID structure). Comparative XLogP3 estimation based on scaffold increment analysis. View Source
